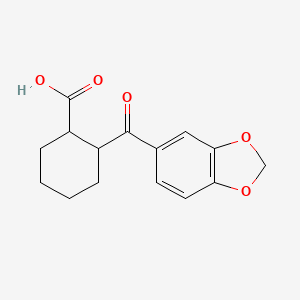

cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid

Description

cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid (CAS 131779-79-8) is a cyclohexane-based carboxylic acid derivative featuring a 3,4-methylenedioxybenzoyl substituent. Its molecular formula is C₁₅H₁₆O₅ (MW 276.28), with a density of 1.335 g/cm³ and a melting point of 152–154°C . The compound exhibits moderate acidity (predicted pKa ~4.48) due to the electron-withdrawing effects of the methylenedioxy group, which stabilizes the deprotonated carboxylate ion . This structural motif is commonly associated with bioactive molecules, particularly in medicinal and materials chemistry.

Properties

Molecular Formula |

C15H16O5 |

|---|---|

Molecular Weight |

276.28 g/mol |

IUPAC Name |

2-(1,3-benzodioxole-5-carbonyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c16-14(10-3-1-2-4-11(10)15(17)18)9-5-6-12-13(7-9)20-8-19-12/h5-7,10-11H,1-4,8H2,(H,17,18) |

InChI Key |

PAWPONWZBXPIAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Cyclohexane Intermediates

While traditional Friedel-Crafts reactions target aromatic systems, cyclohexane derivatives with electron-donating groups (e.g., ethers) can undergo electrophilic substitution. Reacting cis-cyclohexane-1-carboxylic acid methyl ester with 3,4-methylenedioxybenzoyl chloride in the presence of AlCl₃ yields the acylated product. However, this method faces challenges due to the cyclohexane ring’s low reactivity.

Grignard Reagent-Based Acylation

A more reliable approach involves Grignard addition to a cyclohexanone intermediate. For example:

- Oxidize cis-2-hydroxycyclohexane-1-carboxylic acid to the corresponding ketone.

- Treat with methylmagnesium bromide to form a tertiary alcohol.

- React with 3,4-methylenedioxybenzoyl chloride to install the benzoyl group via nucleophilic acyl substitution.

Stereoselective Control and Functional Group Interconversion

Cis Configuration Enforcement

The cis relationship between the carboxylic acid and benzoyl groups is achieved through:

Carboxylic Acid Protection and Deprotection

To prevent side reactions during benzoylation, the carboxylic acid is protected as a methyl ester using methanol and sulfuric acid. Post-synthesis, hydrolysis with aqueous NaOH regenerates the free acid.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Challenges | Advantages |

|---|---|---|---|

| Diels-Alder Cycloaddition | 60–70 | Stereochemical control | Modular diene/dienophile pairing |

| Birch Reduction | 50–65 | Over-reduction risks | Direct aromatic → cyclohexane conversion |

| Grignard Acylation | 75–85 | Multi-step synthesis | High stereoselectivity |

Industrial-Scale Considerations

The patent US4885383A highlights azeotropic esterification for carboxylic acid protection, achieving >95% yields using methanol and sulfuric acid at 115–125°C. Scaling this for cis-2-(3,4-methylenedioxybenzoyl)cyclohexane-1-carboxylic acid requires:

- Continuous distillation to remove water and drive equilibrium.

- Catalyst recycling (e.g., H₂SO₄) to reduce costs.

Emerging Methodologies

Recent advances in biocatalytic synthesis utilize lipases for enantioselective acylations, potentially streamlining stereochemical control. Additionally, flow chemistry systems improve heat management during exothermic acylation steps, enhancing reproducibility.

Chemical Reactions Analysis

Types of Reactions

cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-2-(Benzo[d][1,3]dioxole-5-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Observations:

- Steric and Electronic Effects: The methylenedioxy group (a fused 1,3-benzodioxole ring) imposes greater rigidity and electron-withdrawing character compared to dimethyl or dimethoxy substituents. This enhances the acidity of the carboxylic acid group in the target compound (pKa ~4.48) relative to dimethyl analogs .

Functional Group Modifications

Carboxylic Acid Derivatives

- Hydrazinecarboxylic Acid Derivatives: Semicarbazides and hydrazinecarboxamides (e.g., H₂N-NH-COOH) are senior in IUPAC nomenclature to the target compound’s carboxylic acid, reflecting their priority in functional group hierarchy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-2-(3,4-Methylenedioxybenzoyl)cyclohexane-1-carboxylic acid, and what experimental conditions optimize yield and purity?

- Methodological Answer : A common approach involves coupling 3,4-methylenedioxybenzoic acid derivatives with a cis-cyclohexane-1-carboxylic acid scaffold. For example, carbodiimide-mediated coupling (e.g., EDCI) in the presence of DMAP and a tertiary base (e.g., EtN) in a mixed solvent system (DCM/DMF, 3:1 v/v) at room temperature for 16 hours has been effective for analogous cyclohexane-carboxylic acid derivatives . Purification via flash chromatography or recrystallization is recommended to achieve ≥98% purity, as seen in similar compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and stereochemistry?

- Methodological Answer :

- NMR : H and C NMR confirm the cis-configuration of the cyclohexane ring and the methylenedioxybenzoyl moiety. Key signals include aromatic protons (6.5–7.5 ppm) and cyclohexane protons (1.5–2.5 ppm) with coupling constants indicative of cis stereochemistry .

- HPLC : Use chiral columns (e.g., Chiralpak®) with polar mobile phases to resolve enantiomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO) .

Q. How can computational methods (e.g., DFT) predict the compound’s physicochemical properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations estimate bond angles, dipole moments, and electrostatic potential surfaces. For example, the methylenedioxy group’s electron-rich aromatic system may influence hydrogen-bonding interactions and solubility, as modeled for structurally related compounds . Software like Gaussian or ORCA is recommended for such analyses.

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (e.g., DMSO ≤0.1%).

- Dose-Response Curves : Validate activity thresholds (e.g., IC) across multiple replicates .

- Metabolite Screening : LC-MS/MS identifies degradation products that may confound results .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products like hydrolyzed benzoic acid derivatives .

- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines identifies light-sensitive functional groups (e.g., methylenedioxy) .

- pH Sensitivity : Buffer solutions (pH 1–13) at 37°C for 24 hours assess acid/base-mediated ring-opening reactions .

Q. What enantioselective synthesis or separation techniques are suitable for isolating the cis-isomer with high optical purity?

- Methodological Answer :

- Chiral Auxiliaries : Use (1R,2S)- or (1S,2R)-configured cyclohexane precursors during synthesis to enforce cis stereochemistry .

- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralcel® OD-H) and hexane/isopropanol mobile phases achieves >99% enantiomeric excess .

Q. How can in silico docking studies guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase (COX-2) or kinases. For example, the methylenedioxy group’s planarity may favor π-π stacking in hydrophobic pockets. MD simulations (e.g., GROMACS) further assess binding stability .

Data Contradiction Analysis

Q. Why do melting point and solubility values for this compound vary across literature sources?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Mitigation strategies include:

- Crystallization Optimization : Use solvent/antisolvent pairs (e.g., ethanol/water) to isolate a single polymorph .

- Thermogravimetric Analysis (TGA) : Quantify solvent content in the final product .

Q. What experimental and analytical protocols validate the compound’s proposed mechanism of action in complex biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.